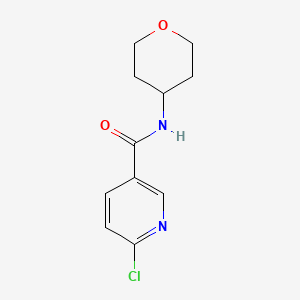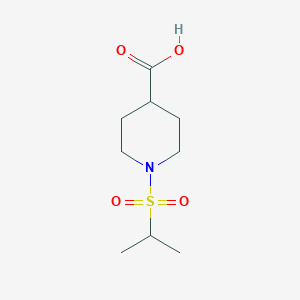![molecular formula C21H25NO4S B2554879 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate CAS No. 1327178-28-8](/img/structure/B2554879.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate, also known as MBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-containing acrylate that has been shown to have a variety of biological and pharmacological effects.
Applications De Recherche Scientifique
Thermal Stabilization and Polymer Modification
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate demonstrates potential in the stabilization and modification of polymers. Studies have shown that compounds with similar structures can act as effective stabilizers for thermal degradation of butadiene type polymers under oxygen-free atmospheres. The stabilizing mechanism involves polymer radical trapping by the acrylate group, followed by fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, resulting in stable phenoxyl radicals. This unique bifunctional mechanism provides insights into developing novel stabilizers for various polymers to enhance their thermal stability and longevity (Yachigo et al., 1988).
Photochromic Properties and Polymerization
Furthermore, the introduction of methyl acrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents has led to the synthesis of homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of side chain azobenzene fragments induced by illumination with unpolarized and polarized light. Such materials find applications in optical storage, photonic devices, and sensors, showcasing the versatility of this compound derivatives in materials science (Ortyl et al., 2002).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, derivatives of this compound have been explored as reactive equivalents in asymmetric conjugate addition reactions. These compounds facilitate the direct asymmetric conjugate addition of aldehydes to acrylates, demonstrating the potential of sulfonyl acrylate derivatives in synthetic organic chemistry. The activation of relatively inert acrylates through such catalytic processes opens new avenues for synthesizing chiral building blocks, crucial for pharmaceuticals and fine chemicals (Kano et al., 2012).
Antioxidant Properties
Additionally, this compound and its analogs have been identified as potent antioxidants. The synthesis and characterization of compounds like methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate reveal the antioxidant capacity of these molecules, which is crucial in protecting organic materials from oxidative degradation. Such antioxidants find extensive applications in the stabilization of plastics, rubbers, and other materials, further emphasizing the importance of sulfonyl acrylate derivatives in industrial applications (Li et al., 2014).
Propriétés
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-15-6-10-17(11-7-15)22-14-19(20(23)26-5)27(24,25)18-12-8-16(9-13-18)21(2,3)4/h6-14,22H,1-5H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVVTDFUPHAQD-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


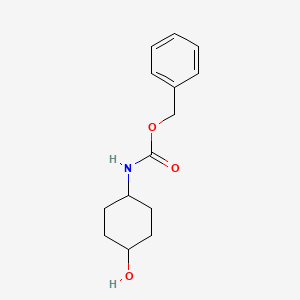

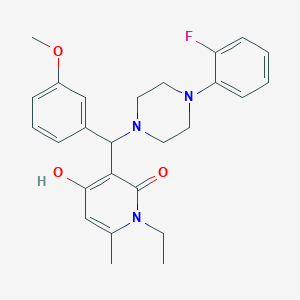
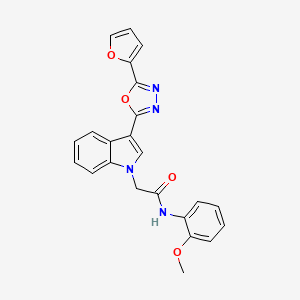
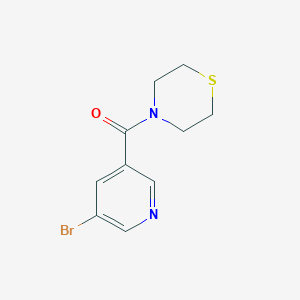


![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)
